N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide
CAS No.:
Cat. No.: VC14530645
Molecular Formula: C18H17ClN4O3S
Molecular Weight: 404.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17ClN4O3S |
|---|---|
| Molecular Weight | 404.9 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C18H17ClN4O3S/c19-13-8-7-12(11-16(13)27(25,26)23-9-3-4-10-23)17(24)22-18-20-14-5-1-2-6-15(14)21-18/h1-2,5-8,11H,3-4,9-10H2,(H2,20,21,22,24) |
| Standard InChI Key | LJSJHQPPRDKXKM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC4=CC=CC=C4N3)Cl |
Introduction
N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound belonging to the sulfonamide class. It features a benzimidazole moiety, known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties. The compound's structure includes a 4-chloro substituent on the benzene ring, a pyrrolidine ring, and a sulfonyl group, making it a valuable candidate in medicinal chemistry, particularly in cancer therapy and antimicrobial treatments.
Biological Activities
N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide exhibits significant biological activities:
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FLT3 Antagonism: It acts as an antagonist of receptor tyrosine kinases such as FLT3, which is implicated in various malignancies, making it a candidate for cancer therapy.
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Antimicrobial and Anti-inflammatory Properties: The benzimidazole component is associated with antimicrobial and anti-inflammatory effects, suggesting broader therapeutic applications.
Interaction Studies
Interaction studies often employ techniques like surface plasmon resonance or fluorescence resonance energy transfer to elucidate binding affinities and mechanisms of action. These studies help in understanding how the compound interacts with biomolecules, revealing further therapeutic potentials.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide, highlighting its unique combination of functional groups and potential applications:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-chloro-2-hydroxyphenyl)-3-piperidin-1-ylsulfonylbenzamide | Similar sulfonamide and piperidine structure | Anticancer activity |
| 5,7-dichloro-2-(3-piperidin-1-ylsulfonylphenyl)-3H-benzimidazol-4-ol | Contains benzimidazole and piperidine | Antimicrobial properties |
| N-(5-chloro-2-hydroxyphenyl)-3-(4-hydroxypiperidin-1-yl)sulfonylbenzamide | Hydroxypiperidine substitution | Potential anti-inflammatory effects |
Research Findings and Future Directions
Research findings indicate that N-(1H-benzimidazol-2-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide is a promising candidate for cancer therapy due to its FLT3 antagonism. Additionally, its antimicrobial and anti-inflammatory properties suggest potential applications beyond oncology. Future studies should focus on optimizing its synthesis, exploring its pharmacokinetics, and conducting in vivo efficacy trials to fully realize its therapeutic potential.
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